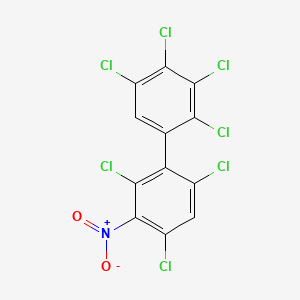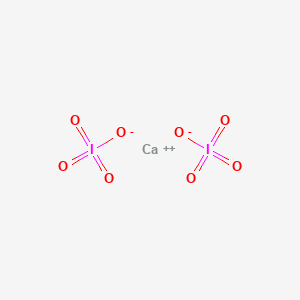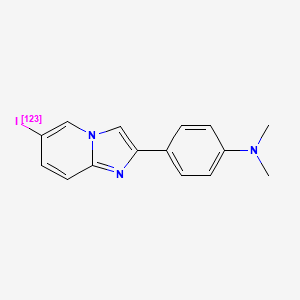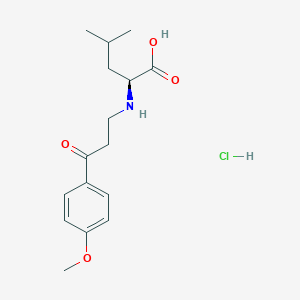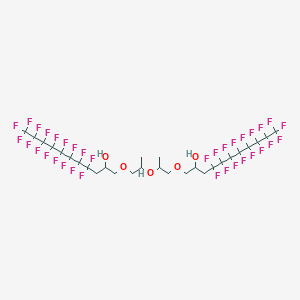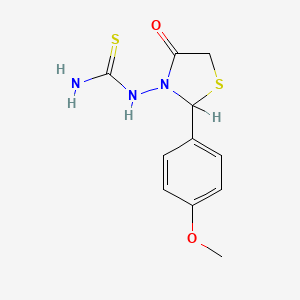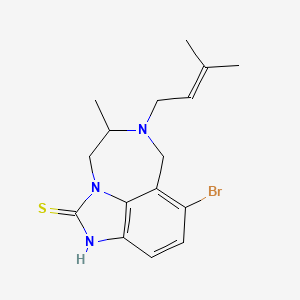
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-bromo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 8-bromo-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)- is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system depressants. This specific compound, with its unique structural features, may exhibit distinct pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione derivatives typically involves multi-step organic reactions. Common starting materials include substituted benzene rings and imidazole derivatives. The synthesis may involve:
Cyclization Reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.
Thionation: Introduction of the thione group using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Bromination: Introduction of the bromo substituent using brominating agents such as N-bromosuccinimide (NBS).
Alkylation: Addition of alkyl groups through reactions with alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of thione to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the bromo substituent to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione derivatives involves interaction with specific molecular targets, such as:
Receptors: Binding to GABA-A receptors in the central nervous system, leading to sedative and anxiolytic effects.
Enzymes: Inhibition of specific enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Midazolam: A short-acting benzodiazepine used as a sedative and anesthetic.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione derivatives are unique due to their specific structural features, such as the thione group and the bromo substituent
Eigenschaften
CAS-Nummer |
257891-64-8 |
|---|---|
Molekularformel |
C16H20BrN3S |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
7-bromo-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4(13),5,7-triene-2-thione |
InChI |
InChI=1S/C16H20BrN3S/c1-10(2)6-7-19-9-12-13(17)4-5-14-15(12)20(8-11(19)3)16(21)18-14/h4-6,11H,7-9H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
KLGCHFDLQQTTNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN2C3=C(C=CC(=C3CN1CC=C(C)C)Br)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



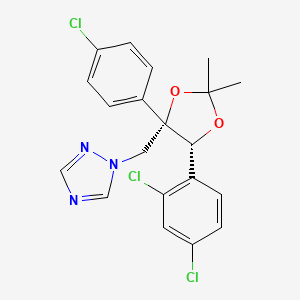
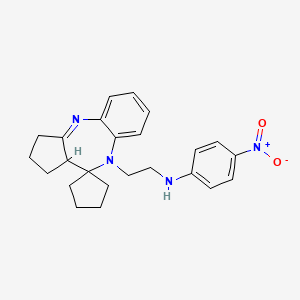
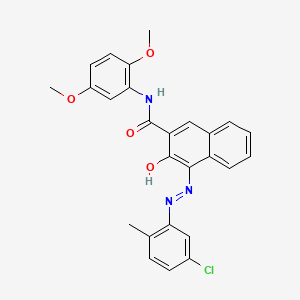
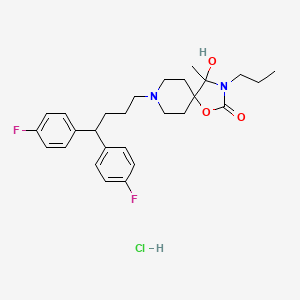
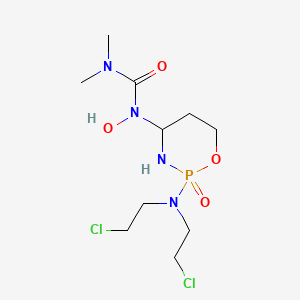
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)
